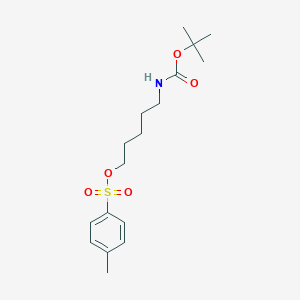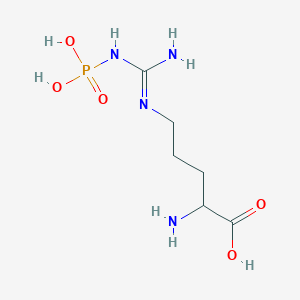![molecular formula C35H36ClNO4S B021442 2-[1-[[1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfinylmethyl]cyclopropyl]acetic acid CAS No. 909849-96-3](/img/structure/B21442.png)
2-[1-[[1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfinylmethyl]cyclopropyl]acetic acid
Overview
Description
Montelukast Sulfoxide is a derivative of Montelukast, a leukotriene receptor antagonist primarily used in the treatment of asthma and allergic rhinitis . Montelukast Sulfoxide is a mixture of diastereomers, which means it contains two or more stereoisomers that are not mirror images of each other. This compound is of significant interest due to its potential pharmacological properties and its role as an impurity in Montelukast formulations .
Mechanism of Action
Target of Action
Montelukast Sulfoxide, also known as Montelukast, primarily targets the leukotriene receptors in the body . These receptors play a crucial role in mediating inflammatory responses, particularly in conditions like asthma and allergic rhinitis .
Mode of Action
Montelukast is a leukotriene receptor antagonist . It works by blocking the action of leukotriene D4 in the lungs . This blockage results in decreased inflammation and relaxation of smooth muscle , which helps to alleviate symptoms of asthma and allergies .
Biochemical Pathways
The primary biochemical pathway affected by Montelukast involves the leukotrienes , which are fatty signaling molecules used by the body during inflammation and allergic reactions . By blocking these leukotrienes, Montelukast can help to reduce inflammation and swelling , thereby mitigating the symptoms of conditions like asthma and allergic rhinitis .
Pharmacokinetics
Upon oral administration, Montelukast is rapidly absorbed . The mean peak plasma concentration is achieved in 3 to 4 hours . The mean oral bioavailability is 64% , although this can vary between 61-73% depending on the dose and concomitant food intake . Montelukast is primarily metabolized in the liver by CYP2C8, with minor contributions from CYP3A4 and CYP2C9 . The elimination half-life ranges from 2.7 to 5.5 hours , and excretion is primarily biliary .
Action Environment
The action of Montelukast can be influenced by various environmental factors. For instance, the presence of food can affect its bioavailability . Additionally, Montelukast’s effectiveness can be influenced by the individual’s overall health status and the presence of other medications. It is typically used in addition to or complementary with the use of inhaled corticosteroids or other agents in asthma step therapy .
Biochemical Analysis
Biochemical Properties
Montelukast Sulfoxide (Mixture of Diastereomers) interacts with various enzymes and proteins. It is a selective competitive CYP2C8 inhibitor . The thioether group of Montelukast is oxidized to the sulfoxide in this analog .
Cellular Effects
The compound influences cell function by blocking the effects of leukotrienes, which are inflammatory mediators . This can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Montelukast Sulfoxide (Mixture of Diastereomers) exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is a selective competitive CYP2C8 inhibitor .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of Montelukast Sulfoxide (Mixture of Diastereomers) may change due to factors such as the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
Montelukast Sulfoxide (Mixture of Diastereomers) is involved in metabolic pathways where it interacts with enzymes or cofactors. It is a metabolite of Montelukast , and the thioether group of Montelukast is oxidized to the sulfoxide in this analog .
Preparation Methods
Synthetic Routes and Reaction Conditions: Montelukast Sulfoxide can be synthesized through the oxidation of Montelukast. One common method involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions . The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to ensure the selective formation of the sulfoxide without over-oxidation to the sulfone.
Industrial Production Methods: Industrial production of Montelukast Sulfoxide follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and to purify the final product .
Chemical Reactions Analysis
Types of Reactions: Montelukast Sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to the sulfone.
Reduction: The sulfoxide can be reduced back to Montelukast using reducing agents like sodium borohydride.
Substitution: The sulfoxide group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-CPBA.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products:
Oxidation: Montelukast Sulfone.
Reduction: Montelukast.
Substitution: Various substituted Montelukast derivatives depending on the nucleophile used.
Scientific Research Applications
Montelukast Sulfoxide has several applications in scientific research:
Comparison with Similar Compounds
Montelukast: The parent compound, used primarily for asthma and allergic rhinitis.
Zafirlukast: Another leukotriene receptor antagonist with similar therapeutic uses.
Pranlukast: A leukotriene receptor antagonist used in Japan for asthma treatment.
Uniqueness: Montelukast Sulfoxide is unique due to its status as a mixture of diastereomers and its role as an impurity in Montelukast formulations. Its distinct chemical properties and potential biological activities make it a compound of interest for further research and development .
Properties
IUPAC Name |
2-[1-[[1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfinylmethyl]cyclopropyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H36ClNO4S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(42(41)23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39)/b15-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTNWCBEAVHLQA-XNTDXEJSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)S(=O)CC5(CC5)CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)S(=O)CC5(CC5)CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H36ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
909849-96-3 | |
| Record name | 1-[[[(1R)-1-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]-cyclopropaneacetic-acid-S-oxid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[2-Hydroxyethyl(methyl)amino]propan-1-ol](/img/structure/B21385.png)



![2-(4-Aminophenyl)benzo[d]oxazol-5-amine](/img/structure/B21366.png)





